Pecocycline
Overview
Description
Pecocycline is a synthetic tetracycline antibiotic developed for its broad-spectrum antibacterial properties. It belongs to the tetracycline class of antibiotics, which are known for their ability to inhibit protein synthesis in bacteria, making them effective against a wide range of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pecocycline is synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves the formation of a tetracyclic core structure, which is characteristic of tetracycline antibiotics. The process typically includes steps such as cyclization, oxidation, and functional group modifications to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to prevent contamination. Advanced techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Pecocycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups on the tetracyclic core, potentially affecting the compound’s activity.
Substitution: Substitution reactions involve replacing specific functional groups with others to create new derivatives with potentially enhanced properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
These derivatives are studied for their enhanced antibacterial activity and reduced resistance .
Scientific Research Applications
Pecocycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of tetracycline antibiotics.
Biology: Employed in research to understand the mechanisms of bacterial resistance and to develop new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes .
Mechanism of Action
Pecocycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial protein synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Pecocycline is similar to other tetracycline antibiotics such as:
- Tetracycline
- Doxycycline
- Minocycline
- Tigecycline
Uniqueness
What sets this compound apart from these compounds is its unique chemical structure, which may confer specific advantages in terms of antibacterial activity and resistance profiles. For example, this compound may have a broader spectrum of activity or be more effective against certain resistant bacterial strains .
Conclusion
This compound is a valuable compound in the field of antibiotics, with significant potential for scientific research and medical applications. Its unique properties and broad-spectrum activity make it a promising candidate for further study and development.
Properties
IUPAC Name |
1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O10/c1-28(41)14-7-4-8-17(33)18(14)22(34)19-15(28)10-16-21(31(2)3)23(35)20(25(37)29(16,42)24(19)36)26(38)30-12-32-9-5-6-13(11-32)27(39)40/h4,7-8,13,15-16,21,33-34,37,41-42H,5-6,9-12H2,1-3H3,(H,30,38)(H,39,40)/t13?,15-,16-,21-,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNFFWXQFYGESU-OSCKIKFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043112 | |
Record name | Pecocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-82-3 | |
Record name | Pecocycline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pecocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PECOCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CG6O25ZC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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